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Introduction to EGDGE for Microfluidics

Epoxy-Based Dry Film Photoresists, such as the SUEX® product line, represent a significant
advancement in the rapid prototyping and manufacturing of microfluidic devices.[1][2] Unlike
traditional liquid-based photoresists like SU-8, which are spin-coated, these materials are
supplied as uniform, thick dry film sheets.[3] This format eliminates common issues such as
edge bead formation and solvent gradients, simplifying processing and enhancing device
reproducibility.[4][5]

EGDGE is a negative-tone photoresist, meaning the areas exposed to UV light (typically 350-
395 nm) become cross-linked and insoluble to the developer.[6][7] The material's high optical
transparency and mechanical stability make it ideal for creating robust, high-aspect-ratio
microstructures, such as channels, chambers, and micromixers.[8] A key advantage is the
ability to fabricate complex, multi-layer 3D fluidic networks by sequentially laminating and
patterning multiple film layers.[5][9] This capability is crucial for developing sophisticated lab-
on-a-chip devices for applications ranging from cell culture and analysis to high-throughput
drug screening.

Key Advantages of EGDGE:

o Uniformity and Simplicity: Dry film application via lamination provides excellent thickness
uniformity and eliminates messy spin-coating steps.[4][6]
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e High Aspect Ratios: Capable of producing structures with aspect ratios greater than 15:1
with standard UV lithography.[1]

o Multi-Layer Capability: Complex 3D microfluidic systems can be built by stacking and
bonding multiple patterned layers.[1][9]

e Rapid Prototyping: The streamlined workflow allows for the fabrication of a fully sealed, multi-
layer device in approximately two days.[4]

e Good Adhesion: EGDGE exhibits strong adhesion to a variety of substrates including silicon,
glass, and polymers.[6]

Quantitative Data & Performance Metrics

The following tables summarize key quantitative parameters associated with the use of SUEX®
epoxy dry films in microfabrication.

Table 1. Material Properties and Dimensions

Parameter Value Source(s)
Available Film Thickness 20 pm -1 mm [6][71[9]
UV Sensitivity Range 350 - 395 nm (i-line) [61[7]
Achievable Aspect Ratio (UV) >15:1 [1]

Achievable Aspect Ratio (X-

> 40:1 [3]
ray)

| Substrate Compatibility | Silicon, Glass, Copper, Gold, Aluminum, Polymers |[6] |

Table 2: Recommended Fabrication Parameters
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Process Step Parameter Value Source(s)
Lamination Roller Temperature 60 - 75 °C [1]1[6][10]
Lamination Speed 0.15 - 0.5 m/min [6]
o 30-65kPa(5-10
Lamination Pressure ) [6]
psi)
UV Exposure Dose (100 pm film) 600 - 1400 mJ/cm? [1][11]
Dose (200-250 um
) 1000 - 1800 mJ/cm? [11141111]
film)
Dose (500 pm film) 3400 - 3600 mJ/cmz [11]
) Ramp from 65 °C to
Post Exposure Bake Temperature Profile 95 °C [1][5]
_ 10 - 20 min (thickness
Dwell Time (at 95 °C) [11]
dependent)
Development Developer Solvent PGMEA [51[6]
) ) 20 - 60+ min (feature
Time (100 pm film) [5]
dependent)
| Hard Bake (Optional) | Temperature | 125 - 200 °C |[6] |
Table 3: Bonding and Sealing Performance
. Achieved Strength
Bonding Method Substrates . Source(s)
(Burst/Tensile)
Thermall/Fusion
. Epoxy - Epoxy 1516 kPa [12]
Bonding
Chemical Gluing > Bulk strength of
PDMS - SU-8 [13][14]
(APTES) PDMS
) 3D Printed Resin -
Adhesive Interlayer 9.1 bar (910 kPa) [15]

Glass
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| Plasma Activation | PDMS - Glass | 510 kPa |[16] |

Experimental Protocols
Protocol for Single-Layer Microfluidic Device
Fabrication

This protocol details the fabrication of a single-layer EGDGE microfluidic structure on a silicon

or glass substrate.
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Figure 1: Workflow for single-layer EGDGE microfluidic device fabrication.
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Methodology:

e Substrate Preparation:

o Thoroughly clean the substrate (e.g., 4-inch silicon wafer) to remove organic
contaminants. Oz plasma cleaning is effective.[10]

o Perform a dehydration bake on a hot plate at 200°C for at least 15 minutes to ensure a dry
surface for optimal adhesion.[10]

e Lamination:

o Set the hot roll laminator to the desired temperature (e.g., 65°C) and speed (e.g., 0.3
m/min).[6]

o Remove the clear PET cover sheet from the EGDGE film immediately before lamination.

[6]
o Carefully feed the substrate and the EGDGE film (resist side down) into the laminator.

o For improved adhesion, an optional post-lamination bake at 80-85°C for 5 minutes can be
performed with the hazy PET sheet still on.[6]

» Photolithography:

o

Allow the laminated substrate to cool to room temperature.

o Remove the remaining hazy PET cover sheet just before exposure.[6]

o Place the substrate in a mask aligner and expose with UV light (i-line, 365 nm). The
required dose depends on the film thickness (see Table 2).[11]

o Immediately after exposure, perform a post-exposure bake (PEB). Place the wafer on a
hot plate and ramp the temperature from 65°C to 95°C. Hold at 95°C for a duration
dependent on film thickness (e.g., 10-15 minutes for 100-200 pm films).[1][11]

o Slowly cool the wafer back to room temperature.
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o Development:

o Immerse the wafer in a bath of PGMEA developer at room temperature. Place the wafer
face down with mild agitation.[5][6]

o Development time varies significantly with film thickness and the complexity of features
(e.g., 20 minutes for large features in a 100 um film, up to several hours for high-aspect-
ratio vias in thicker films).[5]

o Rinse the developed device with isopropyl alcohol (IPA) for 1-5 minutes and dry thoroughly
with nitrogen gas.[6]

e Finishing:

o For applications requiring maximum chemical and thermal stability, perform an optional
hard bake (e.g., 150°C for 30 minutes). Note that this will make the resist permanent and
difficult to remove.[6]

Protocol for Multi-Layer (3D) Microfluidic Device
Fabrication

This protocol describes the creation of a sealed, multi-layer device by stacking EGDGE films.
This example outlines a three-layer device: a base layer, a channel layer, and a sealing/lid
layer.
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Figure 2: Workflow for creating a 3-layer, sealed EGDGE microfluidic device.
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Methodology:

o Fabricate Layer 1 (Base Layer):

o Laminate the first EGDGE sheet (e.g., 100 um thick) onto a prepared substrate as
described in Protocol 3.1, steps 1-2.

o Using a photomask, expose the desired pattern for this layer (e.g., fluidic inlet/outlet ports).
Do not proceed to the Post-Exposure Bake.

o Fabricate Layer 2 (Channel Layer):

o Remove the hazy PET cover from the unbaked Layer 1.

o Laminate the second EGDGE sheet (e.g., 250 um thick) directly on top of Layer 1.[5]

o Using a second, aligned photomask, expose the pattern for the microfluidic channels. Do
not proceed to the Post-Exposure Bake.

o Fabricate Layer 3 (Lid/Sealing Layer):

o Remove the hazy PET cover from the unbaked Layer 2.

o Laminate the third EGDGE sheet (e.g., 100 um thick) on top of Layer 2.[17]

o Perform a flood exposure (without a mask) over the entire device area. This will cross-link
the entire top layer, effectively sealing the channels patterned in Layer 2.[4]

o Combined Processing:

o Perform a single, combined Post-Exposure Bake for the entire three-layer stack. The
baking time and temperature profile should be optimized for the total thickness of the
stack.[5]

o Perform a joint development step in PGMEA. This single development step will
simultaneously reveal the features in all three layers, resulting in a monolithic, sealed
microfluidic device.[17]
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o Rinse with IPA and dry as previously described.

Protocol for Surface Modification (Hydrophilization)

The native surface of cured EGDGE is hydrophobic. For many biological applications, such as
cell culture or minimizing non-specific protein adsorption, a hydrophilic surface is required.

Fabricated EGDGE Device
(Hydrophobic Surface)

Modification Goal?

General ili Covalent Modification Cell Adhesion

O2 Plasma Treatment Chemical Treatment Biomolecule Coating
(Physical Modification) (e.g., HNOs/CAN) (e.g., Gelatin)

Hydrophilic Surface

Click to download full resolution via product page

Figure 3: Decision pathway for EGDGE surface modification.

Methodology: Oxygen Plasma Treatment This is a common and effective method for
temporarily increasing the hydrophilicity of the channel surfaces.[18][19]

o Ensure the fabricated EGDGE device channels are clean and dry.

e Place the device in a plasma cleaner chamber.
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 Introduce oxygen gas and apply RF power (parameters will vary by machine, but low power
for 30-60 seconds is a typical starting point).

e The plasma treatment creates hydroxyl (-OH) and carboxyl (-COOH) groups on the epoxy
surface, rendering it hydrophilic.[19]

» Note: The effect of plasma treatment is often temporary. The surface will gradually revert to a
hydrophobic state over hours to days. For permanent modification, chemical methods are
preferred.

Methodology: Chemical Treatment This method creates a more stable hydrophilic surface by
chemically altering the epoxy.

o Prepare a solution of Ceric Ammonium Nitrate (CAN) in Nitric Acid (HNOs) (e.g., 0.2 M CAN
in 2 M HNOs).[19]

e Immerse the EGDGE device in the solution or flush the solution through the microchannels.

 Allow the reaction to proceed for a set duration (e.g., 30-60 minutes). This process opens the
epoxy rings on the surface.[19]

» Thoroughly rinse the device with deionized water to remove all traces of the acid.

e This treatment results in a stable, hydrophilic surface suitable for long-term experiments.

Conclusion

Epoxy-based dry film photoresists offer a versatile, reliable, and efficient platform for the
fabrication of both simple and complex multi-layer microfluidic devices. The straightforward
lamination process, combined with standard photolithography, enables rapid prototyping and
scalable production.[1] By following the detailed protocols for fabrication, bonding, and surface
modification outlined in these notes, researchers can successfully leverage the advantages of
EGDGE to create robust and functional microfluidic systems for a wide array of scientific and
drug development applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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